molecular formula C13H26O3Si B2733320 (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 1311174-96-5

(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol

Cat. No. B2733320
CAS RN: 1311174-96-5
M. Wt: 258.433
InChI Key: JXADXLDFNFTSRN-NTZNESFSSA-N
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Description

(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol is a useful research compound. Its molecular formula is C13H26O3Si and its molecular weight is 258.433. The purity is usually 95%.
BenchChem offers high-quality (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Organic Molecules

The development of novel synthetic routes to create complex organic molecules often involves intermediates such as "(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol." These methodologies can lead to the synthesis of compounds with significant biological activity or materials with unique properties. For example, Carroll et al. (2001) discussed the synthesis of epibatidine analogues, highlighting the use of complex bicyclic structures in the creation of compounds with potential therapeutic applications (Carroll et al., 2001).

Chiral Building Blocks for Terpenoids

The preparation of enantiomerically pure chiral building blocks is crucial for the total synthesis of natural products, such as terpenoids. These chiral building blocks serve as the foundation for constructing more complex molecules with defined three-dimensional arrangements. Yu (2005) demonstrated the preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, showcasing the utility of bicyclic intermediates in natural product synthesis (Guangzhe Yu, 2005).

Advancements in Photochemical Reactions

Research on the photochemical reactions of silyl-substituted compounds has led to the discovery of new reaction pathways and the synthesis of novel materials. Oikawa et al. (2008) explored the irradiation of silyl-substituted compounds, contributing to our understanding of the reactivity and potential applications of these materials in various fields, including materials science (Toru Oikawa et al., 2008).

Enantioselective Synthesis

The enantioselective synthesis of complex molecules is a fundamental aspect of modern organic chemistry, enabling the production of compounds with specific stereochemistry. This is crucial for the development of pharmaceuticals and other substances where the spatial arrangement of atoms affects biological activity. Wirz et al. (2010) described an enantioselective approach to synthesize a key precursor in the synthesis of A2a receptor antagonists, highlighting the importance of chirality in chemical synthesis (B. Wirz et al., 2010).

properties

IUPAC Name

(1R,2R,6S)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)15-9-13-10(14)7-6-8-11(13)16-13/h10-11,14H,6-9H2,1-5H3/t10-,11+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXADXLDFNFTSRN-NTZNESFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12C(CCCC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@]12[C@@H](CCC[C@@H]1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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